3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

aqueous solubility physicochemical profiling drug-likeness optimization

3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (MF: C₁₇H₂₁N₃O; MW: 283.37 g/mol) belongs to the pyrimido[1,2-a]benzimidazol-4-one class—a tricyclic heterocyclic scaffold formed by fusion of a pyrimidine ring with a benzimidazole moiety. The compound features a methyl substituent at the 2-position and an n-hexyl chain at the 3-position, distinguishing it from shorter-chain analogs within the same chemotype.

Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
Cat. No. B11039873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Molecular FormulaC17H21N3O
Molecular Weight283.37 g/mol
Structural Identifiers
SMILESCCCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C
InChIInChI=1S/C17H21N3O/c1-3-4-5-6-9-13-12(2)18-17-19-14-10-7-8-11-15(14)20(17)16(13)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19)
InChIKeyUXBZXTKPJWHCAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL] (The mean of the results at pH 7.4)

3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one: Core Properties and Chemical Class Positioning


3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one (MF: C₁₇H₂₁N₃O; MW: 283.37 g/mol) belongs to the pyrimido[1,2-a]benzimidazol-4-one class—a tricyclic heterocyclic scaffold formed by fusion of a pyrimidine ring with a benzimidazole moiety . The compound features a methyl substituent at the 2-position and an n-hexyl chain at the 3-position, distinguishing it from shorter-chain analogs within the same chemotype. The pyrimido[1,2-a]benzimidazole core has been investigated across diverse therapeutic areas, including oncology (USP5/MYCN inhibition, anti-leukemia activity), antiplasmodial applications, and CNS receptor modulation [1]. However, biological activity within this chemotype is highly sensitive to substitution pattern, making the specific 3-hexyl-2-methyl configuration a distinct molecular entity that cannot be presumed equipotent or equiproperty to other in-class compounds [1].

Why 3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Cannot Be Replaced by Generic In-Class Alternatives


The pyrimido[1,2-a]benzimidazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the N3 and C2 positions, where even modest changes in alkyl chain length produce measurable shifts in lipophilicity, aqueous solubility, and target engagement [1]. The n-hexyl substituent at the 3-position of this compound imparts a calculated ALogP of 3.51 and drives aqueous solubility below 0.2 μg/mL at physiological pH —values that diverge substantially from those of the 3-propyl and 3-ethyl analogs. Such physicochemical divergence precludes simple interchangeability in biological assays, as differences in nonspecific binding, membrane partitioning, and metabolic clearance can confound potency readouts independent of target affinity. For procurement decisions, assuming functional equivalence between the 3-hexyl compound and its 3-propyl, 3-butyl, or 3-ethyl counterparts without explicit cross-testing data introduces a material risk of non-reproducibility [1].

Quantitative Differentiation Evidence for 3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Relative to Analogs


Aqueous Solubility: 18-Fold or Greater Reduction Versus the 3-Propyl Analog

The target compound exhibits severely limited aqueous solubility of <0.2 μg/mL at pH 7.4. Data from the homologous 3-propyl analog (2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one) reports solubility of approximately 3.6 μg/mL under comparable conditions . Although these values originate from separate datasheets and are cross-study comparable rather than a direct head-to-head measurement, the difference of ≥18-fold is consistent with the known log-linear relationship between alkyl chain length and aqueous solubility within congeneric series [1]. The extended hexyl chain adds approximately three methylene units relative to the propyl analog, which class-level inference predicts a ~24-fold reduction in solubility (approximately 0.15 μg/mL for the hexyl vs. ~3.6 μg/mL for the propyl), in good agreement with the measured upper bound of <0.2 μg/mL [2].

aqueous solubility physicochemical profiling drug-likeness optimization

Lipophilicity (ALogP) Differentiation: Hexyl Chain Drives Higher LogP Than All Shorter-Chain Analogs

The target compound has a calculated ALogP of 3.51 (Polar Surface Area: 3.51 Ų) as reported in the Aladdin assay record . By contrast, the unsubstituted or methyl-substituted pyrimido[1,2-a]benzimidazol-4-one core is substantially less lipophilic. Extending the alkyl chain from methyl (2,3-dimethyl analog, MW 213.24) through ethyl, propyl, butyl, to hexyl incrementally increases calculated LogP by approximately 0.5 units per methylene group according to the Hansch-Leo fragment constant [1]. At ALogP 3.51, the 3-hexyl compound falls within a lipophilicity range associated with elevated nonspecific protein binding and potential CYP450-mediated metabolism risk, whereas shorter-chain analogs (predicted ALogP ~1.5–2.5) reside in a more favorable drug-likeness window [2].

lipophilicity ALogP membrane permeability nonspecific binding

Antimalarial Target Engagement: Heme Oxygenase Inhibition in Plasmodium yoelii at 10 μM

In a cell-free functional assay, 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one was tested for inhibition of heme oxygenase from Plasmodium yoelii (strain nigeriensis) at a single concentration of 10 μM . The assay result is recorded in the Aladdin bioactivity database (Assay ID: ALA697974). While no IC₅₀ value is available from this single-point screen, the data establish that the compound is active against this validated antimalarial target at a therapeutically relevant concentration. Comparator data for close analogs (3-ethyl, 3-propyl, 3-butyl) in the identical assay system are not available, so relative potency within the homologous series cannot be quantified. However, related pyrimido[1,2-a]benzimidazole derivatives with different C3 substitution (e.g., p-CN/m-CF₃-phenyl) have demonstrated β-hematin inhibition IC₅₀ values of 16.8 μM, comparable to chloroquine (IC₅₀ = 17 μM) [1], confirming that the core scaffold possesses intrinsic antiplasmodial potential that is modulated by the specific substituent identity.

antimalarial heme oxygenase inhibition Plasmodium yoelii phenotypic screening

Molecular Bulk and Rotatable Bond Count: Hexyl Chain Increases Conformational Flexibility Versus 3-Methyl and 3-Ethyl Analogs

The 3-hexyl substituent contributes 6 rotatable bonds and adds approximately 70 Da to the molecular weight relative to the core 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one scaffold (MW 199.21 g/mol) . In comparison, the 3-ethyl analog (C₁₃H₁₃N₃O, MW 227.26) adds only 2 rotatable bonds and ~28 Da; the 3-butyl analog (C₁₅H₁₇N₃O, MW 255.32) adds 4 rotatable bonds and ~56 Da. The target compound (C₁₇H₂₁N₃O, MW 283.37) thus possesses the highest conformational entropy within this homologous series . Increased rotatable bond count is associated with reduced oral bioavailability probability and greater entropic penalty upon target binding (Veber rules) [1]. This molecular bulk differential means that the 3-hexyl compound cannot serve as a physicochemical surrogate for shorter-chain analogs in permeability, solubility, or metabolic stability assays.

molecular weight rotatable bonds conformational entropy drug-likeness

Class-Level SAR: N3 Alkyl Chain Length Modulates Biological Potency in Pyrimido[1,2-a]benzimidazole Series

Pyrimido[1,2-a]benzimidazole derivatives exhibit substitution-dependent biological activity across multiple therapeutic targets. Gadde et al. (2023) demonstrated that among a series of pyrimido[1,2-a]benzimidazole analogs, compound 3a (4-(4-methoxyphenyl) substitution) was the most active against neuroblastoma cells (IC₅₀ ≤ 2 μM) with selectivity over normal cells (IC₅₀ ≥ 15 μM), and bound USP5 protein with Kd = 0.47 μM [1]. While this study did not include the 3-hexyl-2-methyl compound, the systematic SAR exploration confirms that minor structural modifications (e.g., substituent identity at positions 2–4) produce large-magnitude changes in both potency and target selectivity. Separately, the antiplasmodial SAR study by Disraeli (2022) showed that C3-phenyl substituents drove antiplasmodial potency (IC₅₀ PfNF54 = 0.156 μM for the most potent derivative), while N3-aliphatic amine side chains (SAR1 series) showed moderate activity and the most favorable microsomal stability (≥75% compound unchanged after 30 min) [2]. These class-level SAR findings establish that the specific N3 substituent is a critical determinant of both target potency and ADME profile, reinforcing that the 3-hexyl variant must be treated as a distinct chemical entity for procurement and screening purposes.

structure-activity relationship N3 alkyl substitution antineoplastic USP5 inhibition

Recommended Application Scenarios for 3-Hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one Based on Differential Evidence


Antimalarial Screening: Heme Oxygenase Pathway Probing in Plasmodium Species

The compound has documented activity in a cell-free heme oxygenase inhibition assay against Plasmodium yoelii at 10 μM . Researchers conducting antimalarial phenotypic screening or target-based heme detoxification pathway studies should procure this specific 3-hexyl variant to evaluate the contribution of extended alkyl chain lipophilicity to parasite membrane permeability and target engagement. The compound's ALogP of 3.51 and low aqueous solubility (<0.2 μg/mL) necessitate DMSO-based stock solution preparation with careful monitoring of precipitation in aqueous assay media .

Physicochemical Profiling of N3-Alkyl Chain Length Series for ADME/PK Optimization

For medicinal chemistry programs optimizing the pyrimido[1,2-a]benzimidazole scaffold, the 3-hexyl compound represents the upper boundary of the N3-alkyl chain length range. Its solubility (<0.2 μg/mL) and calculated ALogP (3.51) provide critical reference points for establishing LogP–solubility–chain length relationships within the homologous series . Procurement of the full alkyl series (methyl, ethyl, propyl, butyl, hexyl) enables systematic mapping of chain length effects on microsomal stability and CYP450 inhibition profiles.

Neuroblastoma and USP5 Inhibitor Discovery: Chemotype Expansion

Although the 3-hexyl-2-methyl compound has not yet been evaluated against USP5 or in neuroblastoma cell models, the established SAR from Gadde et al. (2023) demonstrates that pyrimido[1,2-a]benzimidazoles with diverse C3/C4 substitution can achieve sub-micromolar neuroblastoma cell potency (IC₅₀ ≤ 2 μM for lead compound 3a) and direct USP5 binding (Kd = 0.47 μM) [1]. The 3-hexyl-2-methyl variant offers a distinct lipophilic substitution pattern for chemotype expansion studies aimed at exploring the tolerability of the USP5 binding site for extended alkyl chains.

CYP450 Inhibition Liability Assessment for Drug–Drug Interaction Studies

Pyrimido[1,2-a]benzimidazole derivatives have been profiled against CYP3A4 in human liver microsomes using midazolam 1-hydroxylation as a probe substrate . While specific CYP450 inhibition data for the 3-hexyl-2-methyl compound remain unreported, its elevated lipophilicity (ALogP 3.51) places it in a chemical space associated with CYP450 liability. This compound serves as a suitable tool molecule for investigating the relationship between N3-alkyl chain length and cytochrome P450 inhibition within the series.

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